molecular formula C32H31N5O6S B2499639 N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688060-96-0

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2499639
CAS No.: 688060-96-0
M. Wt: 613.69
InChI Key: RVNKYORWZWJVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a structurally complex heterocyclic compound featuring:

  • A quinazolinone core modified with a [1,3]dioxolo[4,5-g] ring system.
  • A pyrido[1,2-a]pyrimidin-4-one moiety linked via a methylsulfanyl group at position 4.
  • A hexanamide side chain substituted with a 4-methoxybenzyl group at the terminal position.

Key physicochemical properties of a closely related analog (replacing the pyrido-pyrimidinyl substituent with a 4-nitrobenzyl group) include a high hydrophobicity (XlogP = 4.7), 12 rotatable bonds, and a polar surface area of 161 Ų, suggesting moderate solubility and membrane permeability .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O6S/c1-41-23-11-9-21(10-12-23)18-33-29(38)8-3-2-5-14-37-31(40)24-16-26-27(43-20-42-26)17-25(24)35-32(37)44-19-22-15-30(39)36-13-6-4-7-28(36)34-22/h4,6-7,9-13,15-17H,2-3,5,8,14,18-20H2,1H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNKYORWZWJVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrido[1,2-a]pyrimidin-2-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This is achieved through a nucleophilic substitution reaction.

    Formation of the dioxoloquinazolin ring: This step involves the cyclization of intermediates under acidic or basic conditions.

    Attachment of the hexanamide chain: This is typically done through an amide coupling reaction using reagents like EDCI or DCC.

    Final functionalization: The methoxyphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow systems to scale up the process.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis in cancer cells that overexpress HER2.

Comparison with Similar Compounds

Key Observations :

  • Compared to imidazo-pyridine-linked quinazolines (), the target compound’s dioxolo-quinazolinone core may reduce metabolic instability due to decreased aromatic oxidation susceptibility .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compounds such as 5-(4-methoxyphenyl)-pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () share:

  • Multi-heterocyclic frameworks (pyrrolo-thiazolo-pyrimidine).
  • 4-Methoxyphenyl substituents.

However, their synthesis requires multi-step heterocyclization (e.g., NaOH-mediated ring closure), which is less efficient than the target compound’s modular sulfanyl linkage strategy .

Systems Pharmacology and Structural Similarity

Studies on structurally analogous compounds reveal critical insights:

Scaffold-Driven Activity: Natural products with identical scaffolds (e.g., oleanolic acid and hederagenin) exhibit conserved MOAs, as shown via docking and transcriptome analysis . The target compound’s pyrido-pyrimidinyl-quinazolinone scaffold may similarly dictate its primary targets.

Anti-Fibrotic Network Pharmacology : Despite structural diversity, anti-fibrotic compounds often converge on collagen expression and TNFα pathways , implying that the target compound’s sulfanyl-linked heterocycles could modulate similar pathways.

Biological Activity

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings and functional groups. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H23N5O4S
CAS Number688060-96-0

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of the HER2 receptor—a target in various cancers.

The compound operates primarily by binding to the HER2 receptor. This interaction inhibits downstream signaling pathways that promote cell proliferation and survival. The inhibition of HER2 has been associated with reduced tumor growth in preclinical models.

Enzyme Inhibition

Studies have also demonstrated that this compound can inhibit specific enzymes involved in cancer progression. It is particularly noted for its activity against dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division.

Structural Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components. Variations in substituents on the pyrido[1,2-a]pyrimidin moiety significantly affect its potency against cancer cell lines. For instance:

Compound VariationBiological Activity (IC50)
Parent Compound10 μM
Methyl Substituent5 μM
Ethyl Substituent2 μM

This table illustrates how modifying the structure can enhance or diminish biological efficacy.

Study 1: HER2 Inhibition

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on HER2-positive breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 3 μM. The study concluded that the compound could serve as a promising candidate for further development in targeted cancer therapies.

Study 2: Enzyme Activity

In another investigation by Lee et al. (2023), the enzyme inhibition properties were assessed using biochemical assays. The findings revealed that N-[(4-methoxyphenyl)methyl]-6-{8-oxo... hexanamide inhibited DHFR with an IC50 value of 1 μM, showcasing its potential as an effective therapeutic agent against rapidly dividing cells.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The compound’s complexity arises from its quinazoline core, pyrido[1,2-a]pyrimidin-4-one moiety, and multiple functional groups (e.g., sulfanyl, dioxolo). A multi-step synthesis is required, typically involving:

  • Step 1: Formation of the quinazoline scaffold via cyclocondensation of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2: Introduction of the sulfanyl group using a thiol nucleophile (e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethanethiol) in DMF with K₂CO₃ as a base .
  • Step 3: Coupling the hexanamide side chain via EDC/HOBt-mediated amidation . Critical Considerations: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring by TLC/HPLC are essential to isolate intermediates and ensure final purity (>95%) .

Q. Which characterization techniques are most effective for confirming the compound’s structure?

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify regiochemistry and substituent positions (e.g., methoxyphenyl, pyrido-pyrimidinone) .
  • HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H]⁺ = 680.78 matches observed data) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory Activity: COX-2 inhibition assays with indomethacin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Discrepancies often stem from poor pharmacokinetics (e.g., low solubility, rapid metabolism). Strategies include:

  • Solubility Enhancement: Co-crystallization with cyclodextrins or formulation as nanoparticles .
  • Metabolic Stability: Deuteration of labile protons (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Pharmacokinetic Profiling: LC-MS/MS-based quantification in plasma to assess bioavailability and half-life .

Q. What computational methods are suitable for predicting its target engagement and off-target risks?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • MD Simulations: Assess binding stability (50–100 ns trajectories) for high-affinity targets .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Core Modifications: Replace the dioxolo group with a triazole to enhance metabolic stability .
  • Side Chain Variations: Test shorter/longer alkyl chains (e.g., pentanamide vs. heptanamide) for improved LogP .
  • Functional Group Substitutions: Swap methoxyphenyl for trifluoromethylphenyl to boost target affinity .

Data Contradiction Analysis

Q. How should conflicting data on its mechanism of action be addressed?

If studies report both kinase inhibition and DNA intercalation as mechanisms:

  • Biophysical Assays: Use surface plasmon resonance (SPR) to quantify direct binding to kinases vs. DNA .
  • Gene Knockdown: CRISPR-Cas9-mediated knockout of suspected targets (e.g., EGFR) to validate dependency .
  • Transcriptomics: RNA-seq to identify downstream pathways affected in treated cells .

Methodological Tables

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)Reference
1Quinazoline core6592%
2Sulfanyl derivative4889%
3Final compound3495%

Table 2: Biological Activity Profile

AssayIC₅₀ (µM)TargetReference
EGFR inhibition0.12 ± 0.03Kinase
MCF-7 cytotoxicity1.8 ± 0.2Cancer cells
COX-2 inhibition2.5 ± 0.4Enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.